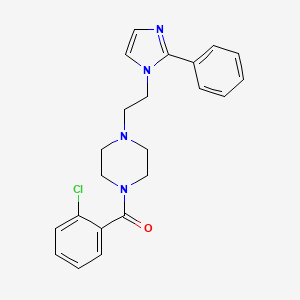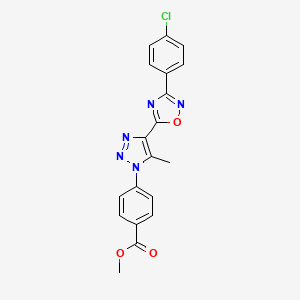
N-(2,5-diethoxyphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-diethoxyphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide, commonly known as DEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEA is a triazole-based compound that has been synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
I conducted a thorough search for scientific research applications of “N-(2,5-diethoxyphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide”, also known as “5-anilino-N-(2,5-diethoxyphenyl)triazolidine-4-carboxamide”. However, the specific details for this compound are not readily available in the search results.
Pharmaceutical Chemistry
Triazoles are known to possess significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Materials Research
Triazoles make excellent ligands for iron and other metals and have been used as corrosion inhibitors in radiators and cooling systems .
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery due to their stability and potential to establish hydrogen bonds .
Propiedades
IUPAC Name |
5-anilino-N-(2,5-diethoxyphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-3-26-14-10-11-16(27-4-2)15(12-14)21-19(25)17-18(23-24-22-17)20-13-8-6-5-7-9-13/h5-12,17-18,20,22-24H,3-4H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVPYEAIFFSEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2C(NNN2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diethoxyphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Chloro-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B2978724.png)


![(E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978731.png)

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2978733.png)
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide](/img/structure/B2978734.png)

![N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2978737.png)

![dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine](/img/structure/B2978742.png)
![6-Methoxy-1-methyl-pyrrolo[2,3-b]pyridine](/img/structure/B2978743.png)
